1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
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Overview
Description
1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is a synthetic organic compound characterized by the presence of a pyridine ring and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of 3-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but differs in the position and number of substituents.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring, exhibiting similar chemical properties but varying biological activities.
Uniqueness: 1-Pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N3O/c1-2-9(10(12,13)14,11(15,16)17)20-8(21)19-7-4-3-5-18-6-7/h3-6H,2H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUKSUJJSYDZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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